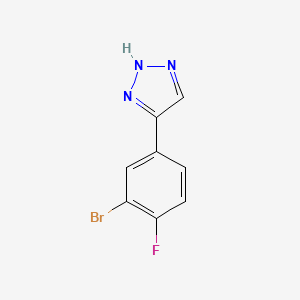
4-(3-bromo-4-fluorophenyl)-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-bromo-4-fluorophenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, which is attached to the triazole moiety. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-4-fluorophenyl)-1H-1,2,3-triazole typically involves the following steps:
Formation of the Phenyl Azide: The starting material, 3-bromo-4-fluoroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield 3-bromo-4-fluorophenyl azide.
Cycloaddition Reaction: The phenyl azide undergoes a 1,3-dipolar cycloaddition reaction with an alkyne, such as propargyl alcohol, under copper(I) catalysis (CuSO4 and sodium ascorbate) to form the triazole ring. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(3-bromo-4-fluorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions. For example, oxidation with hydrogen peroxide can yield the corresponding triazole N-oxide.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide in acetic acid.
Coupling: Palladium acetate, triphenylphosphine, and potassium carbonate in toluene.
Major Products
Substitution: Formation of methoxy or tert-butyl derivatives.
Oxidation: Formation of triazole N-oxide.
Coupling: Formation of biaryl derivatives.
科学研究应用
4-(3-bromo-4-fluorophenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(3-bromo-4-fluorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the bromo and fluoro substituents enhances its binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-Bromo-4-fluorophenylboronic acid: Shares the bromo and fluoro substituents but differs in the functional group attached to the phenyl ring.
3-Bromo-4-fluorophenylmethanamine: Contains a methanamine group instead of the triazole ring.
3-Bromo-4-fluorophenylacetylene: Features an acetylene group in place of the triazole ring.
Uniqueness
4-(3-bromo-4-fluorophenyl)-1H-1,2,3-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical reactivity and biological activity. The combination of bromo and fluoro substituents further enhances its properties, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C8H5BrFN3 |
|---|---|
分子量 |
242.05 g/mol |
IUPAC 名称 |
4-(3-bromo-4-fluorophenyl)-2H-triazole |
InChI |
InChI=1S/C8H5BrFN3/c9-6-3-5(1-2-7(6)10)8-4-11-13-12-8/h1-4H,(H,11,12,13) |
InChI 键 |
WETDHKLNTXLCBR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=NNN=C2)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-2-[4-(trifluoromethyl)phenyl]indole](/img/structure/B15337200.png)

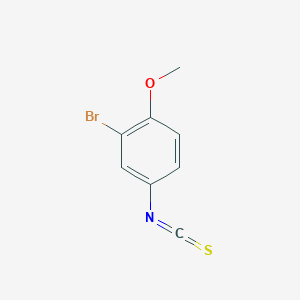
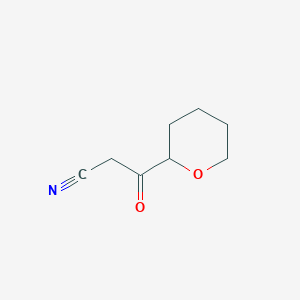
![2-Amino-5-[(4-iodophenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B15337227.png)
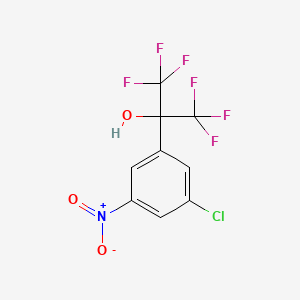


![5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarbaldehyde](/img/structure/B15337251.png)
![1-[3-(Benzyloxy)phenyl]-2-pyrrolidinone](/img/structure/B15337261.png)
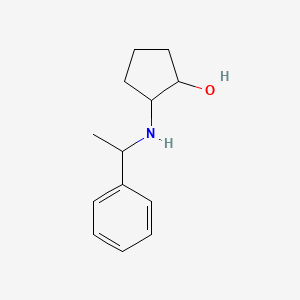
![Methyl 3-[4-(tert-Butoxy)phenyl]propanoate](/img/structure/B15337268.png)
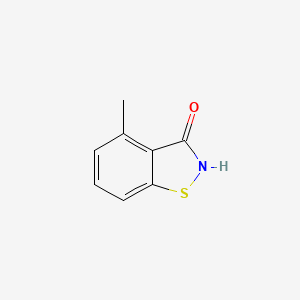
![4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B15337277.png)
